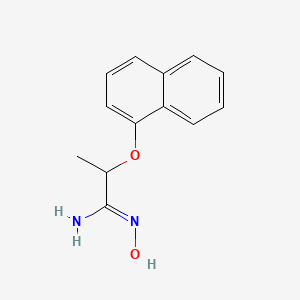
Naprodoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naprodoxime is a chemical compound known for its pharmacological activities. It is an amidoxime derivative of (2-oxopyrrolidino)alkanoic acids, which are known for their nootropic and psychotropic properties . This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naprodoxime involves the alkylation of sodium salts of pyrrolidones with nitriles of α-halocarboxylic acids, followed by conversion to amidoximes using hydroxylamine hydrochloride in the presence of sodium ethoxide . The reaction conditions typically include:
Alkylation: Conducted in an inert atmosphere, often using solvents like dioxane.
Conversion to Amidoximes: Performed at room temperature with hydroxylamine hydrochloride and sodium ethoxide.
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the compound. The production process involves stringent quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Naprodoxime undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the amidoxime group.
Substitution: Substitution reactions can occur at the amidoxime group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Typically involves halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Forms oxadiazole derivatives.
Reduction: Produces reduced amidoxime derivatives.
Substitution: Yields substituted pyrrolidine or amidoxime derivatives.
Applications De Recherche Scientifique
Naprodoxime has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of Naprodoxime involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving acetylcholine and glutamate . This modulation enhances cognitive functions and provides neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trizoxime: Another amidoxime derivative with similar nootropic properties.
Piracetam: A well-known nootropic agent with a different chemical structure but similar cognitive-enhancing effects.
Etiracetam: A derivative of piracetam with enhanced potency.
Uniqueness of Naprodoxime
This compound is unique due to its specific structural features, such as the presence of a phenyl substituent at the 4-position of the pyrrolidine ring and the amidoxime group. These structural elements contribute to its distinct pharmacological profile and therapeutic potential .
Propriétés
Numéro CAS |
792136-33-5 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
N'-hydroxy-2-naphthalen-1-yloxypropanimidamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(14)15-16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3,(H2,14,15) |
Clé InChI |
KLWGWDOTUDKLKT-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)OC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


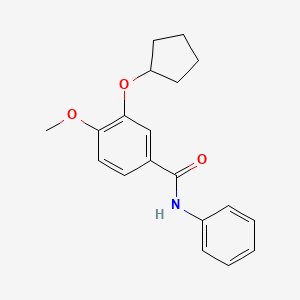
![2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10780800.png)
![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780811.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)
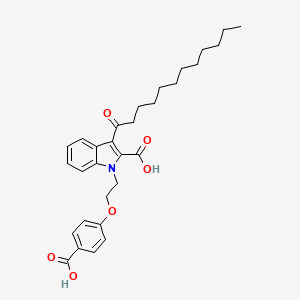
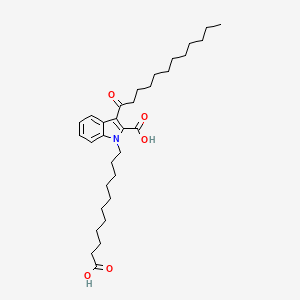
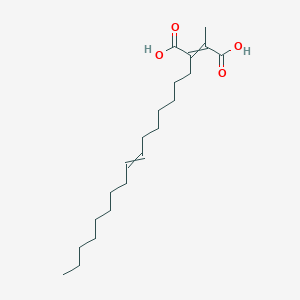
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)
![10,13-Dimethyl-17-(2H-pyrazol-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10780839.png)

![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
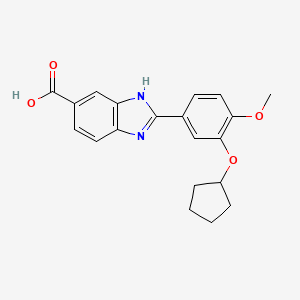
![2-[4-[4-(Aminomethyl)-2-[(4-hydroxybenzoyl)amino]cyclopentyl]oxycarbonyl-2,6-dihydroxybenzoyl]-3-hydroxybenzoic acid](/img/structure/B10780857.png)
![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)
